2-Bromobutanal
Overview
Description
2-Bromobutanal is a brominated aldehyde that serves as a key intermediate in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of brominated butanal derivatives can be complex and often requires multiple steps. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, 2-bromobutane, a related compound, was synthesized from sodium bromide and isobutyl alcohol by adding concentrated sulfuric acid . These methods suggest that the synthesis of this compound could also involve halogenation and carbonyl formation steps.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often studied using various spectroscopic methods. For example, the structure of 5-bromo-3-sec-butyl-6-methyluracil was determined using NMR and IR spectroscopy . Although not directly related to this compound, these techniques could be applied to determine its molecular structure.
Chemical Reactions Analysis
Brominated compounds participate in a variety of chemical reactions. The Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . Additionally, 2-bromobutane has been shown to undergo photolysis, resulting in the fragmentation of the molecule . These studies indicate that this compound could also engage in cross-coupling reactions and may be susceptible to photolytic cleavage.
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a specific density and undergoes a phase transition at low temperatures . These properties are crucial for understanding the behavior of such compounds under different conditions. The electronic and non-linear optical properties of brominated compounds have also been studied using DFT, which could be relevant for this compound .
Scientific Research Applications
Catalysis and Synthesis
2-Bromobutanal has been utilized in catalytic reactions and synthesis of organic compounds. For instance, Chacko and Ramapanicker (2015) reported the use of this compound derivatives in a proline-catalyzed, one-pot three-component Mannich reaction. This reaction facilitates the synthesis of pyrrolidine and piperidine alkaloids, essential components in the field of medicinal chemistry (Chacko & Ramapanicker, 2015).
Photodissociation Studies
Photodissociation dynamics of 2-bromobutane, a related compound, have been extensively studied. Zhou et al. (2011, 2012) conducted research using ion-velocity map imaging technique to understand the dissociation mechanisms at the molecular level. These studies provide insights into the behavior of halogenated compounds under specific conditions, which is crucial for understanding their reactivity and stability (Zhou et al., 2011), (Zhou et al., 2012).
Surface Chemistry
The study of enantioselective surface chemistry of R-2-bromobutane on naturally chiral copper surfaces was conducted by Rampulla et al. (2006). This research contributes to understanding the surface interactions of chiral molecules, which is vital in the field of stereochemistry and material science (Rampulla et al., 2006).
Crystallography and Material Science
Research into the crystal structures and sorting mechanisms of haloalkane isomers, including bromobutane, has been conducted to develop novel strategies for isomer separation. Wu et al. (2022) explored the guest-induced amorphous-to-crystalline transformation for the separation of bromoalkane isomers, demonstrating the potential of these methodologies in industrial applications (Wu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .
Mode of Action
The mode of action of this compound involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .
Result of Action
The result of the action of this compound is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving this compound .
properties
IUPAC Name |
2-bromobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGSNHRJAADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504520 | |
Record name | 2-Bromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24764-97-4 | |
Record name | 2-Bromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?
A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].
Q2: Can you describe the synthesis of this compound from butanal as described in the research?
A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.
Q3: What are the potential applications of the synthesized porphyrins?
A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:
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